molecular formula C15H18N4O2 B2395008 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one CAS No. 2201549-38-2

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one

Cat. No.: B2395008
CAS No.: 2201549-38-2
M. Wt: 286.335
InChI Key: LNVOGHHNNSGYGC-UHFFFAOYSA-N
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Description

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves the use of “click” chemistry, a term coined to describe a set of highly efficient and reliable reactions. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the use of an azide and an alkyne to form the triazole ring in the presence of a copper catalyst .

In an industrial setting, the synthesis might involve the following steps:

  • Preparation of the azide precursor.
  • Preparation of the alkyne precursor.
  • Copper-catalyzed cycloaddition to form the triazole ring.
  • Further functionalization to introduce the pyrrolidine and phenoxypropanone moieties.

Chemical Reactions Analysis

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the role of carbonic anhydrase in the organism.

Comparison with Similar Compounds

1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-phenoxy-1-[3-(triazol-1-yl)pyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-9-7-13(11-18)19-10-8-16-17-19/h2-6,8,10,12-13H,7,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVOGHHNNSGYGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C=CN=N2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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